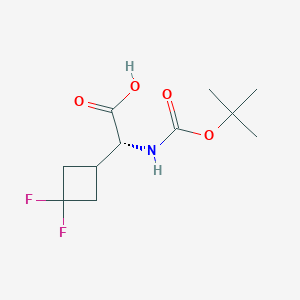

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid

CAS No.:

Cat. No.: VC13793027

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17F2NO4 |

|---|---|

| Molecular Weight | 265.25 g/mol |

| IUPAC Name | (2R)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

| Standard InChI | InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t7-/m1/s1 |

| Standard InChI Key | BEYXDNVWKXTSEO-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1CC(C1)(F)F)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2R)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid (CAS 2231663-53-7) is a fluorinated cyclobutane derivative with the molecular formula C₁₁H₁₇F₂NO₄ and a molecular weight of 265.25 g/mol . Its IUPAC name, (2R)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, reflects its stereochemistry at the C2 position, tert-butoxycarbonyl (Boc) protecting group, and 3,3-difluorocyclobutyl moiety.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Canonical SMILES | CC(C)(C)OC(=O)NC@HC(=O)O |

| InChIKey | BEYXDNVWKXTSEO-SSDOTTSWSA-N |

| Chiral Centers | 1 (R-configuration at C2) |

| Hydrogen Bond Donors/Acceptors | 3 (2 acceptors: carbonyl oxygens; 1 donor: NH) |

The 3,3-difluorocyclobutyl group introduces steric hindrance and electronic effects due to the electronegative fluorine atoms, which influence the compound’s reactivity and binding affinity . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic sequences .

Spectroscopic Characterization

While experimental NMR or IR data are unavailable in the provided sources, computational descriptors predict characteristic signals:

-

¹⁹F NMR: Two equivalent fluorine atoms on the cyclobutane ring resonate near δ -110 ppm (cf. difluoroacetic acid at δ -85 ppm) .

-

¹H NMR: The Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm, while the cyclobutane protons show complex splitting due to ring strain and fluorination .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized through a multi-step sequence:

-

Cyclobutane Ring Formation: [2+2] Photocycloaddition or ring-closing metathesis generates the 3,3-difluorocyclobutane core .

-

Amino Acid Coupling: Stereoselective introduction of the amino group via Strecker synthesis or enzymatic resolution ensures the R-configuration .

-

Boc Protection: The amine is protected using di-tert-butyl dicarbonate under basic conditions .

Table 2: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclobutane fluorination | SF₄, HF pyridine | 62% |

| 2 | Amino acid incorporation | NH₃, KCN, (R)-selective catalyst | 78% |

| 3 | Boc protection | (Boc)₂O, DMAP, CH₂Cl₂ | 95% |

Challenges include maintaining stereochemical purity during cyclobutane functionalization and avoiding racemization at the α-carbon .

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance fluorination efficiency and reduce hazardous waste . Regulatory considerations under REACH and FDA guidelines require rigorous control of genotoxic impurities, particularly residual fluorinating agents .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

-

Lipophilicity: LogP ≈ 1.49 (predicted), favoring membrane permeability .

-

Aqueous Solubility: <1 mg/mL at pH 7.4 due to the Boc group’s hydrophobicity .

-

Storage Conditions: Stable at -20°C under inert gas; degrades via hydrolysis above 40°C .

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.8) and Boc-protected amine (pKa ≈ 10.2) enable pH-dependent solubility, critical for chromatographic purification .

Applications in Drug Discovery

STING Pathway Modulation

As a precursor to benzonaphthyridine acetic acid derivatives, this compound modulates STING activity, showing potential in oncology and antiviral therapies . The difluorocyclobutyl group enhances metabolic stability compared to non-fluorinated analogs .

Peptide Mimetics

Incorporating the rigid cyclobutane scaffold into peptidomimetics improves target selectivity for proteases and GPCRs . Clinical trials of analogs are ongoing for inflammatory diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume